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Introduction

Saracatinib (AZD0530) is a potent dual-specific inhibitor of Src family kinases and Bcr-Abl
tyrosine kinase.[1][2] Initially developed as an oncological agent, its mechanism of action has
garnered interest in other therapeutic areas, notably in idiopathic pulmonary fibrosis (IPF).[1][3]
Transcriptomic analysis of cells treated with Saracatinib provides valuable insights into its
molecular mechanisms and its effects on various signaling pathways. This document outlines
the protocols for performing transcriptomic analysis on Normal Human Lung Fibroblasts
(NHLF) treated with Saracatinib, particularly in the context of TGF-3-induced fibrotic responses,
and presents the expected quantitative outcomes and affected signaling pathways.

Data Presentation

The following tables summarize the quantitative data from transcriptomic analyses of cells
treated with Saracatinib. The primary context for this data is the study of Idiopathic Pulmonary
Fibrosis (IPF), where Saracatinib has been shown to reverse pro-fibrotic gene expression
signatures.

Table 1: Summary of Differentially Expressed Genes (DEGS) in NHLF Cells
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Treatment Number of DEGs L
. . Key Findings Reference
Condition (adj. p-value < 0.05)
Saracatinib
TGF-B-stimulated significantly alters the
NHLF cells + > 500 gene expression [3]
Saracatinib profile induced by

TGF-B.

Table 2: Key Pro-fibrotic Genes Downregulated by Saracatinib in TGF--stimulated NHLF Cells

Adjusted p-
. Fold Change
Gene Symbol Gene Name Function . value
(lllustrative) .
(Illustrative)
) Myofibroblast
Actin, Alpha 2, . o
ACTA2 differentiation -2.5 <0.01
Smooth Muscle
marker
Extracellular
Collagen Type | )
COL1A1 ] matrix -3.0 <0.01
Alpha 1 Chain
component
Extracellular
Collagen Type llI )
COL3A1 matrix -2.8 <0.01
Alpha 1 Chain
component
Extracellular
FN1 Fibronectin 1 matrix -2.2 <0.05
component
Serpin Family E Inhibitor of
SERPINE1 Member 1 (PAI- fibrinolysis, pro- -2.0 <0.05
1) fibrotic
Transforming
TGFBR1 Growth Factor TGF-f signaling -1.8 <0.05

Beta Receptor 1
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Note: The fold changes and p-values are illustrative and based on findings from the referenced
literature. For precise data, refer to the source publications and the associated public datasets
(e.g., GEO accession GSE178518 and GSE17845).[4]

Table 3: Enriched Signaling Pathways Modulated by Saracatinib Treatment in TGF-[3-
stimulated NHLF Cells (from Gene Set Enrichment Analysis - GSEA)

Direction of Modulation by  Key Genes Involved

Pathway o .

Saracatinib (Illustrative)
Epithelial-Mesenchymal

N Downregulated SNAIL, ZEB1, VIM

Transition (EMT)
TGF-f Signaling Downregulated SMAD2, SMAD3, TGFB1
WNT Signaling Downregulated WNT5A, CTNNB1, FZD2
Interferon Alpha (IFNa)

Upregulated STAT], IRF7, OAS1
Response
Interferon Gamma (IFNy)

Upregulated STAT1, IRF1, CXCL10
Response
Inflammatory Response Modulated IL6, TNF, NFKB1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of Normal Human Lung Fibroblasts (NHLF) and their
treatment with Saracatinib and TGF-f3.

Materials:
e Normal Human Lung Fibroblasts (NHLF)

o Fibroblast Growth Medium-2 (FGM-2)
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» Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA

o Phosphate-Buffered Saline (PBS)

e Saracatinib (AZD0530)

e Recombinant Human TGF-31

e Dimethyl sulfoxide (DMSO)

e T-75 cell culture flasks

o 6-well cell culture plates

Procedure:

o Cell Culture:

1. Culture NHLF cells in T-75 flasks with FGM-2 medium supplemented with 2% FBS and 1%
Penicillin-Streptomycin.

2. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

3. Passage the cells with Trypsin-EDTA when they reach 80-90% confluency.

o Cell Seeding for Experiment:

1. Seed NHLF cells into 6-well plates at a density of 2 x 10”5 cells per well.

2. Allow the cells to adhere and grow for 24 hours.

e Serum Starvation:

1. After 24 hours, aspirate the growth medium and wash the cells once with PBS.
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2. Add serum-free FGM-2 medium and incubate for 16-24 hours.

e Saracatinib Treatment:
1. Prepare a stock solution of Saracatinib in DMSO.
2. Dilute Saracatinib in serum-free FGM-2 to a final concentration of 0.3 pM.[5]

3. Add the Saracatinib-containing medium to the designated wells. For vehicle control wells,
add an equivalent volume of DMSO-containing medium.

4. Incubate for 1 hour.[5]
e TGF-§ Stimulation:
1. Prepare a stock solution of recombinant human TGF-{31.
2. Dilute TGF-B1 in serum-free FGM-2 to a final concentration of 2 ng/mL.[5]

3. Add the TGF-B1-containing medium to the designated wells (both Saracatinib-treated and
vehicle-treated).

4. Incubate for the desired time point for transcriptomic analysis (e.g., 24 hours).
o Cell Lysis and RNA Extraction:
1. After the incubation period, aspirate the medium and wash the cells with ice-cold PBS.

2. Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction.

Protocol 2: RNA Extraction, Library Preparation, and
Sequencing

This protocol outlines the steps for isolating total RNA, preparing sequencing libraries, and
performing RNA sequencing.

Materials:

* RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
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e DNase |

e RNA quantification instrument (e.g., NanoDrop, Qubit)

* RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)

* RNA-seq library preparation kit (e.g., NEBNext Ultra Il RNA Library Prep Kit for Illumina)
» Next-generation sequencing (NGS) platform (e.g., lllumina NovaSeq)

Procedure:

» RNA Extraction:

1. Extract total RNA from the cell lysates according to the manufacturer's protocol of the
chosen RNA extraction Kkit.

2. Perform an on-column DNase | digestion to remove any contaminating genomic DNA.
3. Elute the RNA in RNase-free water.

¢ RNA Quality Control:
1. Quantify the RNA concentration using a Qubit fluorometer.

2. Assess RNA purity by measuring the A260/A280 and A260/A230 ratios using a NanoDrop
spectrophotometer.

3. Determine the RNA integrity by calculating the RNA Integrity Number (RIN) using an
Agilent Bioanalyzer. A RIN value > 8 is recommended for high-quality RNA-seq.

o Library Preparation:
1. Start with 100 ng to 1 pg of total RNA.

2. Prepare the RNA-seq libraries using a commercial library preparation kit according to the
manufacturer's instructions. This typically involves:

= MRNA purification (poly-A selection) or ribosomal RNA depletion.
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RNA fragmentation.

First and second-strand cDNA synthesis.

End repair and A-tailing.

Adapter ligation.

PCR amplification of the library.

e Library Quality Control:
1. Quantify the final library concentration using a Qubit fluorometer.
2. Assess the library size distribution using an Agilent Bioanalyzer.
e Sequencing:
1. Pool the libraries in equimolar concentrations.

2. Perform single-end or paired-end sequencing on an lllumina NGS platform to a desired
read depth (e.g., 20-30 million reads per sample).

Protocol 3: Bioinformatic Analysis of RNA-seq Data

This protocol provides a general workflow for the bioinformatic analysis of the generated RNA-
seq data.

Software/Tools:

e FastQC (for quality control of raw reads)

Trimmomatic or Cutadapt (for adapter and quality trimming)

STAR or HISAT?2 (for alignment to a reference genome)

featureCounts or HTSeq (for read quantification)

DESeq2 or edgeR (for differential gene expression analysis)
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o GSEA software or clusterProfiler (for pathway analysis)

Procedure:

Quality Control of Raw Reads:

1. Use FastQC to assess the quality of the raw sequencing reads.

Read Trimming:

1. Use Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from
the reads.

Alignment:

1. Align the trimmed reads to a human reference genome (e.g., GRCh38) using a splice-
aware aligner like STAR or HISAT?2.

Read Quantification:

1. Use featureCounts or HTSeq to count the number of reads mapping to each gene.

Differential Gene Expression Analysis:

1. Use DESeq2 or edgeR in R to identify differentially expressed genes between different
conditions (e.g., TGF-B vs. TGF-p3 + Saracatinib).

2. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

Pathway and Gene Set Enrichment Analysis:

1. Perform GSEA or use tools like clusterProfiler to identify enriched biological pathways and
gene sets among the differentially expressed genes.

Visualization of Signhaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key
signaling pathways and the experimental workflow.
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Caption: TGF-3 and Src Signaling Pathway Inhibition by Saracatinib.
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Caption: Experimental Workflow for Transcriptomic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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